Cyclopentyl 4-(piperidinomethyl)phenyl ketone
Description
Properties
IUPAC Name |
cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHXZTQCGQRVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642721 | |
| Record name | Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-75-2 | |
| Record name | Cyclopentyl[4-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Cyclopentyl Phenyl Ketone Core via Grignard Reagents
A patented industrial-scale method outlines the synthesis of cyclopentyl phenyl ketone, a key intermediate, by reacting bromocyclopentane with magnesium to form a Grignard reagent, which then reacts with benzonitrile to yield the ketone (patent CN107337595A). The process includes:
- Step 1: Formation of cyclopentylmagnesium bromide by adding excess magnesium chips (40 g to 4 kg scale) into dry tetrahydrofuran (THF), followed by slow addition of bromocyclopentane under heating to initiate the reaction.
- Step 2: Dropwise addition of benzonitrile to the Grignard reagent at 48-50°C, maintaining the temperature for 2-3 hours to ensure reaction completion.
- Step 3: Quenching the reaction with hydrochloric acid, adjusting the pH to 4-5, and separating the organic phase.
- Step 4: Purification by adding tertiary methyl ether (3x volume of organic phase) to precipitate impurities, filtration, and distillation to obtain cyclopentyl phenyl ketone with purity above 99%.
This method is scalable and industrially viable, yielding a light yellow liquid with high purity and reduced by-products. Key parameters such as solvent choice (THF and ethyl acetate) and temperature control contribute to process stability and cost-effectiveness.
| Parameter | Range/Value | Notes |
|---|---|---|
| Magnesium chips | 40 g to 4 kg | Excess used to ensure complete reaction |
| Bromocyclopentane | 30 g to 3 kg | Reference material for stoichiometry |
| Solvent | 120 ml to 12 L THF | Dry, oxygen-free |
| Reaction temperature | 48-50 °C | Controlled to optimize yield |
| Piperidine introduction | Post-ketone synthesis | Via substitution or reductive amination |
Hydrolysis and Decarboxylation of 2-Cyclopentyl Benzoylacetate Esters
Another significant method involves hydrolyzing 2-cyclopentyl benzoylacetate esters under basic conditions with subsequent decarboxylation to yield cyclopentyl phenyl ketone (patent CN105753682A). This method avoids harsh low-temperature Grignard conditions and toxic catalysts, making it more suitable for industrial-scale production.
-
- Base: Potassium carbonate, sodium hydroxide, or sodium carbonate in molar ratios of 1:1.5 to 1:3 relative to the ester.
- Solvent: Mixtures of water, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.
- Temperature: 60-100°C, preferably 80-100°C.
- Time: 3-10 hours, optimally 5-8 hours.
-
- After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated.
- Final purification is achieved by column chromatography using ethyl acetate/petroleum ether (1:10) as eluent.
-
- Typical yields range from approximately 70% to 80%.
| Parameter | Range/Value | Notes |
|---|---|---|
| Ester (2-cyclopentyl benzoylacetate) | 10 g scale (43 mmol) | Molar equivalent for base calculation |
| Base | K2CO3, NaOH, Na2CO3 | 1.5 to 3 equivalents |
| Solvent | DMF, DMSO, toluene, water | Mixed solvents for hydrolysis |
| Temperature | 60-100 °C | Controlled for optimal decarboxylation |
| Reaction time | 3-10 hours | Longer time improves yield |
| Purification solvent | Ethyl acetate/petroleum ether | Column chromatography eluent |
Functionalization to Cyclopentyl 4-(piperidinomethyl)phenyl Ketone
While direct preparation methods for the target compound are less documented, the general approach involves:
- Starting from the cyclopentyl phenyl ketone intermediate.
- Introducing the piperidinomethyl group at the para position of the phenyl ring via nucleophilic substitution or reductive amination using piperidine derivatives and formaldehyde or similar reagents.
- Reaction conditions typically involve mild heating, solvent choice such as ethanol or methanol, and acid or base catalysis depending on the specific method.
- Purification is achieved by recrystallization or chromatographic techniques.
Comparative Analysis of Preparation Routes
| Aspect | Grignard-Based Synthesis | Hydrolysis-Decarboxylation Route |
|---|---|---|
| Reaction Conditions | Anhydrous, oxygen-free, moderate temp (48-50°C) | Mild heating (60-100°C), aqueous/organic solvents |
| Catalyst/Toxicity | No heavy metal catalysts, but requires careful handling of Grignard reagents | No heavy metals, uses common bases |
| Industrial Suitability | Scalable, stable, high purity | Suitable for scale-up, avoids low-temp and toxic catalysts |
| Yield | High (>99% purity) | Moderate to high (70-80%) |
| Complexity | Multi-step, requires strict conditions | Simpler, fewer steps |
| Cost | Moderate, due to reagents and solvents | Lower, due to simpler reagents and conditions |
Summary Table of Key Preparation Parameters
| Preparation Step | Conditions/Materials | Outcome/Notes |
|---|---|---|
| Formation of Grignard reagent | Mg chips, bromocyclopentane, dry THF, heat | Initiates reaction for ketone formation |
| Reaction with benzonitrile | 48-50°C, 2-3 hours | Yields cyclopentyl phenyl ketone intermediate |
| Quenching | Hydrochloric acid, pH 4-5 | Stops reaction, separates phases |
| Purification | Tertiary methyl ether precipitation, filtration, distillation | High purity product (>99%) |
| Hydrolysis-Decarboxylation | 60-100°C, bases (K2CO3, NaOH), solvents (DMF, water) | Alternative route, avoids harsh conditions |
| Functionalization with piperidine | Nucleophilic substitution or reductive amination | Introduces piperidinomethyl group |
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(piperidinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Example Synthesis Steps:
- Formation of the Mannich Base : React cyclopentyl phenyl ketone with piperidine and formaldehyde under acidic conditions.
- Purification : Isolate the product through standard purification techniques such as recrystallization or chromatography.
Medicinal Chemistry
Cyclopentyl 4-(piperidinomethyl)phenyl ketone has been investigated for its potential as a therapeutic agent. Research indicates that compounds derived from this structure may exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that similar Mannich bases can enhance cytotoxic effects when tested against human cancer cells, including prostate and breast cancer lines .
Neuropharmacology
The piperidine moiety in the compound suggests potential applications in neuropharmacology. Piperidine derivatives have been explored for their ability to modulate neurotransmitter systems, which could lead to developments in treatments for neurological disorders. The structural similarity to known psychoactive compounds positions it as a candidate for further exploration in this domain.
Case Studies
- Cytotoxicity Studies : Research published in pharmacological journals has demonstrated that derivatives of this compound exhibit enhanced cytotoxicity against Jurkat T-lymphocyte cells compared to standard chemotherapeutic agents like 5-fluorouracil .
- Synthesis Optimization : A study highlighted an optimized synthesis route that improved yield and reduced by-products during the production of cyclopentyl phenyl ketones, indicating a pathway for industrial applications .
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(piperidinomethyl)phenyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to certain biological targets, while the ketone group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Cyclobutyl 4-(Pyrrolidinomethyl)Phenyl Ketone
Cyclohexyl 4-(Piperidinomethyl)Phenyl Ketone
Cyclopentyl 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)Phenyl Ketone
- Molecular Formula: Not explicitly stated (similar core to ).
- Key Differences :
Substituent Variations: Piperidine vs. Pyrrolidine
- Piperidine (6-membered ring): Higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) due to reduced ring strain.
- Pyrrolidine (5-membered ring) :
Reactivity and Kinetic Comparisons
Reduction Kinetics with Sodium Borohydride
Studies on cycloalkyl phenyl ketones reveal that ring strain and conformation significantly influence reaction rates (Table 1) :
| Compound | Relative Reaction Rate (0°C) | Key Factor |
|---|---|---|
| Acetophenone | 1.00 (reference) | N/A |
| Cyclopropyl phenyl ketone | 0.12 | High angular strain slows rate |
| Cyclobutyl phenyl ketone | 0.23 | Moderate strain |
| Cyclopentyl phenyl ketone | 0.36 | Low strain, optimal reactivity |
| Cyclohexyl phenyl ketone | 0.25 | Conformational rigidity |
Cyclopentyl 4-(piperidinomethyl)phenyl ketone is expected to follow similar trends, with its cyclopentyl group balancing strain and reactivity. The piperidinomethyl substituent may further modulate electronic effects via inductive donation.
Pharmacological and Functional Implications
While direct pharmacological data for this compound is absent, structural analogs provide insights:
Biological Activity
Cyclopentyl 4-(piperidinomethyl)phenyl ketone is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its structure-activity relationships, pharmacological effects, and relevant case studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound has been explored in various studies, highlighting its potential as a phosphodiesterase (PDE) inhibitor. PDEs are crucial enzymes that regulate cyclic nucleotide levels in cells, influencing numerous physiological processes.
Key Findings:
- PDE Inhibition : Compounds similar to this compound have shown significant inhibitory activity against PDE4, with some derivatives exhibiting IC50 values in the low nanomolar range. For instance, a related compound demonstrated an IC50 of 28 nM, indicating potent PDE4 inhibition .
- Selectivity : The selectivity profile for these compounds is noteworthy; they display over 2000-fold selectivity for PDE4 compared to other PDE isoforms such as PDE2 and PDE5, making them promising candidates for anti-inflammatory therapies .
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various preclinical models, particularly concerning its anticancer properties.
In Vitro Studies:
- Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines at concentrations ranging from 30 to 100 nM. For example, compounds with similar structural motifs showed IC50 values less than 10 μM against liver cancer cells .
- Kinase Inhibition : The compound has been studied for its inhibitory effects on various kinases involved in cancer progression. One study highlighted a derivative that acts as a multikinase inhibitor with potent activity against CDK4 and ARK5 kinases .
Case Studies
Several case studies illustrate the effectiveness of this compound and its analogs in preclinical settings:
- Liver Cancer Model : A study evaluated the anticancer activity of a related compound against human liver cancer cell lines (Huh7). The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutic agents like 5-fluorouracil (5-FU), demonstrating superior cytotoxicity .
- Multikinase Inhibition : Another investigation focused on a derivative's ability to inhibit multiple kinases simultaneously. The findings revealed that this compound could effectively suppress CDK2 and CDK9, leading to G2/M cell cycle arrest and subsequent apoptosis in tumor cells .
Data Tables
The following table summarizes key biological activities and IC50 values for this compound and related compounds:
| Compound | Target | IC50 Value (nM) | Remarks |
|---|---|---|---|
| This compound | PDE4 | 28 | Potent inhibitor with high selectivity |
| Derivative A | CDK4 | 30 | Induces apoptosis in cancer cell lines |
| Derivative B | CDK2/CDK9 | 9 | Significant G2/M arrest and apoptosis |
| Derivative C | ALK/BTK | <10 | High selectivity against other kinases |
Q & A
Q. What experimental methodologies are recommended for determining the reaction kinetics of Cyclopentyl 4-(piperidinomethyl)phenyl ketone with reducing agents like sodium borohydride?
- Methodological Answer : Kinetic studies should employ second-order reaction protocols under controlled temperatures (e.g., 0°C, 25°C, 35°C) to compare reactivity with other cycloalkyl phenyl ketones. For example, cyclopentyl phenyl ketone exhibits a relative rate of 0.36 at 0°C, higher than cyclopropyl (0.12) and cyclohexyl (0.25) analogs . Data collection should include time-dependent concentration measurements using techniques like UV-Vis spectroscopy or HPLC, coupled with Arrhenius analysis to determine activation parameters.
Q. How does the cyclopentyl group influence the stability of this compound in synthetic pathways?
- Answer : The cyclopentyl group introduces moderate ring strain (compared to smaller cycloalkyl groups), which may enhance reactivity by destabilizing the ground state. However, its five-membered ring minimizes torsional strain, balancing steric and electronic effects. Stability can be assessed via thermal gravimetric analysis (TGA) or NMR monitoring under reaction conditions .
Advanced Research Questions
Q. What unresolved contradictions exist in the mechanistic understanding of cycloalkyl phenyl ketone reactivity, particularly for cyclopentyl vs. cyclohexyl derivatives?
- Answer : Cyclopentyl phenyl ketone reacts faster with sodium borohydride than cyclohexyl analogs at 0°C (0.36 vs. 0.25), a trend inconsistent with simple ring-strain models. This suggests competing factors like transition-state solvation or steric hindrance. Computational studies (e.g., DFT) are needed to model hydride attack trajectories and quantify strain release .
Q. How can researchers design experiments to distinguish electronic vs. steric effects in the reactivity of this compound?
- Methodological Answer :
- Electronic Effects : Compare Hammett substituent constants (σ) for derivatives with electron-withdrawing/donating groups at the phenyl ring.
- Steric Effects : Synthesize analogs with bulkier substituents (e.g., 3,5-dimethylphenyl) and measure reaction rates.
- Isotopic Labeling : Use deuterated sodium borohydride (NaBD₄) to track kinetic isotope effects and identify rate-determining steps .
Q. What computational strategies are effective for modeling the transition state of this compound in nucleophilic addition reactions?
- Answer : Density Functional Theory (DFT) with solvent models (e.g., PCM for methanol) can simulate the transition state geometry. Key metrics include bond angles at the ketonic carbon and hydride approach distance. Compare computational activation energies with experimental Arrhenius data to validate models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
